molecular formula C17H30O7Si B14019255 methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

Cat. No.: B14019255
M. Wt: 374.5 g/mol
InChI Key: HUFKGJIHAXCDPH-FTBLZJNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate is a complex silyl-protected glycoside derivative. Its structure features:

  • A fused octahydropyrano[3,2-b]pyran core with multiple stereocenters (2S,3S,4R,4aR,6R,8aS).
  • A (E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl substituent at the C2 position, contributing to steric bulk and reactivity.
  • A methyl acetate group at C6, which may influence solubility and metabolic stability.

Its structural complexity and functional groups suggest roles in organic synthesis, such as protecting-group strategies or as a chiral building block .

Properties

Molecular Formula

C17H30O7Si

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate

InChI

InChI=1S/C17H30O7Si/c1-22-13(19)9-10-5-6-12-17(23-10)15(21)14(20)16(24-12)11(18)7-8-25(2,3)4/h7-8,10-12,14-18,20-21H,5-6,9H2,1-4H3/b8-7+/t10-,11+,12+,14+,15-,16+,17+/m1/s1

InChI Key

HUFKGJIHAXCDPH-FTBLZJNFSA-N

Isomeric SMILES

COC(=O)C[C@H]1CC[C@H]2[C@H](O1)[C@@H]([C@@H]([C@@H](O2)[C@H](/C=C/[Si](C)(C)C)O)O)O

Canonical SMILES

COC(=O)CC1CCC2C(O1)C(C(C(O2)C(C=C[Si](C)(C)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and the use of specific catalysts. The exact synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are explored for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form various interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Reactivity

Table 1: Key Structural Differences
Compound Name / CAS No. Core Structure Substituent at C2 Position Key Functional Groups
Target Compound Octahydropyrano[3,2-b]pyran (E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl 3,4-dihydroxy, methyl acetate
Methyl 2-[(2R,4aS,6S,7R,8S,8aS)-...acetate (CAS 157322-83-3) Octahydropyrano[3,2-b]pyran (S,E)-1-((tert-butyldimethylsilyl)oxy)-3-iodoallyl 7,8-bis(tert-butyldimethylsilyl)oxy, iodo
Compound in Octahydropyrano[3,2-b]pyran (S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl Multiple tert-butyldimethylsilyl groups

Key Observations:

  • Protecting Groups: The target compound uses a smaller trimethylsilyl (TMS) group, which offers moderate steric protection and is easier to remove under mild acidic conditions compared to the tert-butyldimethylsilyl (TBS) groups in and CAS 157322-83-3 .
  • Reactivity: The iodo-substituted analog (CAS 157322-83-3) is primed for cross-coupling reactions (e.g., Suzuki or Stille couplings), whereas the target’s TMS group may participate in silylation or desilylation pathways .
  • Stability: TBS-protected compounds () exhibit greater stability under basic and oxidative conditions but require harsher deprotection (e.g., tetrabutylammonium fluoride), making the target compound more labile but synthetically versatile .

Physicochemical Properties

Table 2: Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Predicted Solubility (LogP) Key Influencing Factors
Target Compound ~600 (estimated) Moderate (LogP ~2.5) Polar hydroxy groups, nonpolar TMS
CAS 157322-83-3 ~850 Low (LogP ~4.0) Bulky TBS groups, iodo substituent
8-O-Acetylshanzhiside Methyl Ester ~550 High (LogP ~1.8) Acetyloxy, carbohydrate-derived core

Analysis:

  • The target compound’s lower molecular weight compared to CAS 157322-83-3 enhances its solubility in polar solvents (e.g., methanol or acetonitrile).
  • The iodo-substituted analog (CAS 157322-83-3) has higher hydrophobicity due to iodine’s polarizability and TBS groups, limiting aqueous solubility .
  • 8-O-Acetylshanzhiside Methyl Ester () exhibits higher solubility due to its acetylated sugar moiety, making it more suitable for pharmacological formulations .

Biological Activity

Methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate is a complex organic compound with significant biological activity. This article explores its pharmacological potential through various studies and findings.

Antioxidant Activity

Research indicates that the compound exhibits notable antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells. A study demonstrated that derivatives of similar compounds could scavenge free radicals effectively and reduce lipid peroxidation levels in vitro .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against these microorganisms.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Salmonella typhimurium128

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory effects through various assays. One study reported a significant reduction in pro-inflammatory cytokines when cells were treated with the compound .

The biological effects of methyl 2-[(2S,3S,4R,...)] can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound could influence key signaling pathways related to inflammation and cell survival.
  • Free Radical Scavenging : Its structure allows it to effectively neutralize reactive oxygen species.

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stressors, cells treated with the compound showed a 50% increase in cell viability compared to untreated controls. This suggests its potential as a protective agent against oxidative damage .

Case Study 2: Antimicrobial Activity

A clinical trial assessed the efficacy of the compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical applications showed a significant decrease in infection rates compared to those treated with standard antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.